

# **Z-Lys-OMe hydrochloride basic properties**

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Compound of Interest

Compound Name: Z-Lys-OMe hydrochloride

Cat. No.: B554314

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An In-depth Technical Guide to **Z-Lys-OMe Hydrochloride** for Researchers and Drug Development Professionals

#### Introduction

**Z-Lys-OMe hydrochloride** is a chemically protected derivative of the amino acid L-lysine. In this compound, specific functional groups—the  $\alpha$ -amino,  $\epsilon$ -amino, or carboxyl groups—are masked to allow for controlled, site-specific reactions. This makes it a crucial building block in the fields of peptide synthesis, medicinal chemistry, and drug development. Its primary application is as a synthetic intermediate for the precise construction of peptides and other complex organic molecules that may serve as enzyme substrates, inhibitors, or novel therapeutic agents.[1][2]

This guide provides a comprehensive overview of the basic properties, applications, and experimental considerations for **Z-Lys-OMe hydrochloride**, with a focus on its most common isomeric form used in research.

### **Isomeric Forms**

It is critical for researchers to distinguish between the two primary isomeric forms of **Z-Lys-OMe hydrochloride**, as the position of the Carbobenzoxy (Z) protecting group dictates its synthetic utility.

• N $\epsilon$ -Z-L-lysine methyl ester hydrochloride (H-Lys(Z)-OMe • HCl): This is the most common form used in peptide synthesis. The  $\epsilon$ -amino group on the side chain is protected by the Z



group, while the  $\alpha$ -amino group is free (as the hydrochloride salt) and available for peptide bond formation.

• N $\alpha$ -Z-L-lysine methyl ester hydrochloride (Z-Lys-OMe • HCl): In this isomer, the  $\alpha$ -amino group is protected by the Z group. This form is used when a reaction or modification is desired at the  $\epsilon$ -amino group of the side chain.

This guide will primarily focus on Nε-Z-L-lysine methyl ester hydrochloride (CAS: 27894-50-4), the key intermediate for N-terminal peptide chain elongation.

## **Core Properties and Specifications**

The fundamental chemical and physical properties of Nε-Z-L-lysine methyl ester hydrochloride are summarized below.

## **Chemical and Physical Data**

Quantitative data for the compound are presented in the tables below for easy reference and comparison.

Identifier	Value	Source(s)
IUPAC Name	Methyl N6- [(benzyloxy)carbonyl]-L- lysinate hydrochloride	TCI Chemicals
Synonyms	H-Lys(Z)-OMe • HCl, Nε- Benzyloxycarbonyl-L-lysine methyl ester hydrochloride	TCI Chemicals
CAS Number	27894-50-4	TCI Chemicals
Molecular Formula	C15H23CIN2O4	Sigma-Aldrich
Molecular Weight	330.81 g/mol	Sigma-Aldrich



Physical Property	Value	Source(s)
Appearance	White to off-white powder or crystalline solid.	TCI Chemicals
Purity	≥95.0% to ≥97.5% (HPLC)	TCI Chemicals, Sigma-Aldrich
Melting Point	114.0 - 118.0 °C	TCI Chemicals
Optical Rotation	[α]20/D +13.0° to +17.0° (c=1 in water)	TCI Chemicals, Sigma-Aldrich
Storage	Store at 4°C, sealed away from moisture. For solutions, store at -20°C for up to 1 month or -80°C for up to 6 months.	MedChemExpress

**Solubility Data** 

Solvent	Solubility	Source(s)
Water	Soluble	TCI Chemicals
Dimethylformamide (DMF)	Soluble	BenchChem
Dimethyl sulfoxide (DMSO)	Soluble (up to 200 mg/mL with sonication)	MedChemExpress
Methanol (MeOH)	Soluble	TCI Chemicals

# **Applications in Research and Drug Development**

Nε-Z-L-lysine methyl ester hydrochloride is a cornerstone reagent for the synthesis of peptides and peptidomimetics with potential biological activities.

 Peptide Synthesis: It is a fundamental building block in solution-phase peptide synthesis (SPPS). The protected side chain prevents unwanted reactions, while the free α-amino group serves as a nucleophile for coupling with an N-protected amino acid to elongate a peptide chain.



- Drug Discovery: Researchers use this compound to construct peptides investigated as antimicrobial agents, enzyme inhibitors, and modulators of protein-protein interactions. The lysine side chain is often a key site for post-translational modifications or for attaching drug moieties.
- Enzyme Substrate Synthesis: It is used to create specific peptide sequences that act as substrates for enzymes like proteases (e.g., trypsin) and kinases, enabling the study of enzyme activity and kinetics.[1]
- Bioconjugation: The lysine residue, once deprotected, provides a reactive handle for conjugating peptides to other molecules, such as fluorescent dyes, polymers, or drug delivery systems.

## **Experimental Protocols**

The following is a representative protocol for a standard solution-phase dipeptide synthesis using H-Lys(Z)-OMe • HCl and an N-protected amino acid (e.g., Boc-Ala-OH).

#### **Materials**

- Boc-Ala-OH (1.0 equivalent)
- H-Lys(Z)-OMe HCl (1.0 equivalent)
- 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)
- N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)
- Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.1 equivalents)
- Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>)
- 1 M Hydrochloric acid (HCl)
- Brine (saturated NaCl solution)



Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

### Procedure: Synthesis of Boc-Ala-Lys(Z)-OMe

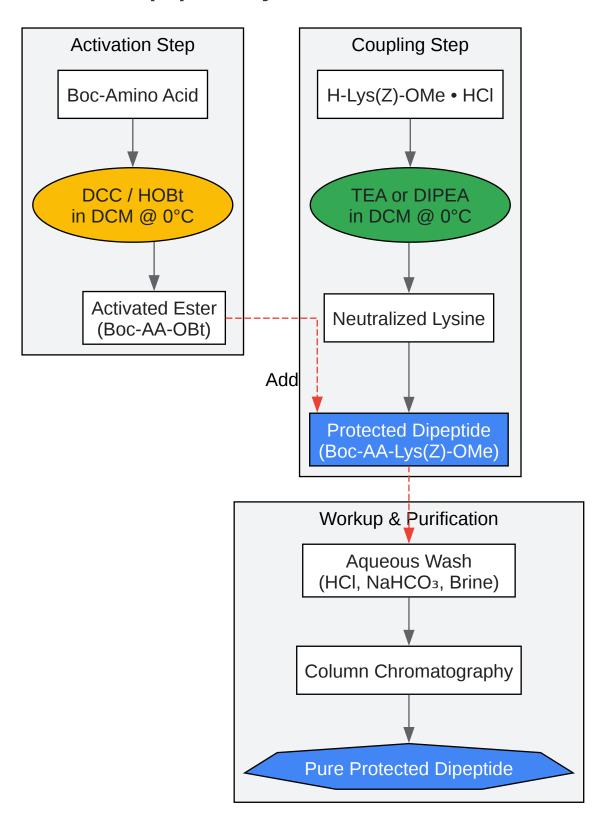
- Neutralization: Dissolve H-Lys(Z)-OMe HCl (1.0 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add TEA or DIPEA (1.1 eq) dropwise to neutralize the hydrochloride salt and stir for 15-20 minutes at 0°C.
- Activation: In a separate flask, dissolve Boc-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool to 0°C and add DCC (1.1 eq). Stir the mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
- Coupling: Filter the activated Boc-Ala-OH solution to remove the DCU precipitate directly into the neutralized H-Lys(Z)-OMe solution at 0°C.
- Reaction: Allow the combined reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress using Thin-Layer Chromatography (TLC).
- Workup:
  - Filter the reaction mixture to remove any further DCU precipitate.
  - Transfer the filtrate to a separatory funnel and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
  - Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude dipeptide by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane, to yield the pure product, Boc-Ala-Lys(Z)-OMe.

# Visualizations: Workflows and Logical Relationships

Diagrams created with Graphviz are provided below to illustrate key processes and concepts involving **Z-Lys-OMe hydrochloride**.



## **Workflow for Dipeptide Synthesis**

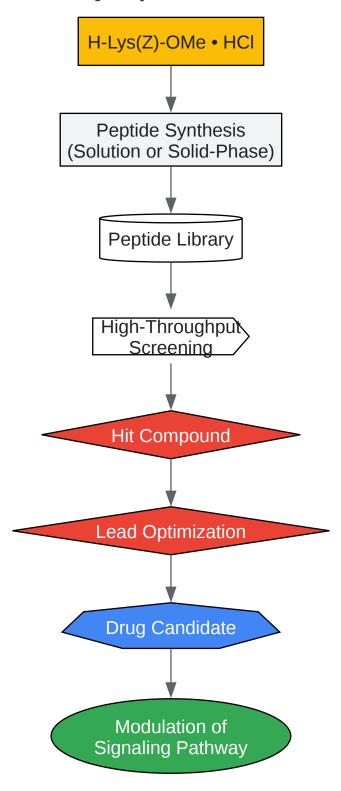


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A typical workflow for solution-phase dipeptide synthesis.

## **Role in Drug Discovery Pipeline**



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Conceptual role of protected amino acids in drug discovery.

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### References

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- 2. Z-Lys-OMe (hydrochloride) | CAS 26348-68-5 | Cayman Chemical | Biomol.com [biomol.com]
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